molecular formula C6H4BrN5 B8125884 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine

2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine

Cat. No.: B8125884
M. Wt: 226.03 g/mol
InChI Key: XEHCPJMUIPSGGY-UHFFFAOYSA-N
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Description

2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine is a heterocyclic compound with the molecular formula C6H4BrN5. It is characterized by the presence of a bromine atom at the second position and a 1,2,4-triazole ring at the fifth position of the pyrazine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine typically involves the bromination of 5-(4H-1,2,4-triazol-4-yl)pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides .

Scientific Research Applications

2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyridine
  • 2-Bromo-5-(4H-1,2,4-triazol-4-yl)thiazole
  • 2-Bromo-5-(4H-1,2,4-triazol-4-yl)imidazole

Uniqueness

2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine is unique due to the presence of both a bromine atom and a triazole ring on the pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged in specific research and industrial contexts .

Properties

IUPAC Name

2-bromo-5-(1,2,4-triazol-4-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN5/c7-5-1-9-6(2-8-5)12-3-10-11-4-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHCPJMUIPSGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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